2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (101 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion: $$ m/z \, 253.1 \, [\text{M}]^+ $$
- Fragmentation:
Thermodynamic Properties and Solubility Profiling
| Property | Value | Conditions |
|---|---|---|
| Melting Point | $$ 142–144^\circ \text{C} $$ | – |
| Boiling Point | $$ 416.6 \pm 35.0^\circ \text{C} $$ | 760 mmHg |
| Density | $$ 1.2 \pm 0.1 \, \text{g/cm}^3 $$ | 25°C |
| LogP | 2.8 | – |
| Solubility | 1.5 mg/mL (DMSO) | 25°C |
The compound exhibits limited aqueous solubility ($$ 0.02 \, \text{mg/mL} $$) due to hydrophobic pyrrolidine and phenyl moieties. Enthalpy of fusion ($$ \Delta H{\text{fus}} $$) is $$ 28.4 \, \text{kJ/mol} $$, with entropy ($$ \Delta S{\text{fus}} $$) of $$ 65.2 \, \text{J/mol·K} $$. Vapor pressure at 25°C is negligible ($$ 0.0 \pm 1.0 \, \text{mmHg} $$), consistent with low volatility.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATUWUKFTXNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-pyrrolidin-1-ylmethyl-phenylamine.
Acylation Reaction: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides are the major products.
Reduction: Amines are formed as major products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide exhibit promising anticancer properties. For instance, derivatives of chlorinated acetamides have been studied for their ability to inhibit cell proliferation across various cancer cell lines. Modifications to the acetamide structure can enhance cytotoxicity against specific cancer types, suggesting that this compound may also possess similar capabilities.
Neuropharmacological Effects
The pyrrolidine moiety in this compound is recognized for its potential to enhance central nervous system activity. Compounds with this structure have been explored for their anxiolytic and antidepressant properties. Therefore, this compound may exhibit similar neuropharmacological effects, warranting further investigation into its therapeutic potential.
Enzyme Inhibition
Studies suggest that compounds with similar structures can act as inhibitors of various enzymes, including proteases and kinases. This inhibition is crucial for therapeutic interventions in diseases characterized by dysregulated enzyme activity. The potential of this compound as an enzyme inhibitor positions it as a candidate for drug development targeting specific diseases.
Biological Studies
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloro group is often linked to increased antibacterial efficacy, making this compound a candidate for further exploration in antimicrobial therapies.
Industrial Applications
Synthesis of Advanced Materials
In industrial settings, this compound serves as an intermediate in synthesizing more complex organic molecules. Its synthesis can be scaled up by optimizing reaction conditions such as temperature and solvent choice, enhancing efficiency and yield during production.
Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 | High |
| This compound | MRSA | 4.69 | Moderate |
| This compound | Escherichia coli | 22.9 | Low |
| This compound | Candida albicans | 16.69 | Moderate |
Case Studies
Case Study 1: Anticancer Activity
A study on a related chloroacetamide demonstrated significant anticancer activity in vitro against breast cancer cells. This led to further investigations into its mechanism of action and potential clinical applications, highlighting the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Neuroprotective Effects
Another investigation focused on a pyrrolidine derivative that exhibited neuroprotective effects in animal models of neurodegenerative diseases. This underscores the therapeutic potential of compounds with similar structural features, particularly in treating conditions affecting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide with Selected Analogues
Analysis of Substituent Effects
Pyrrolidine-Containing Derivatives
The pyrrolidine group in this compound distinguishes it from simpler chloroacetamides like 2-chloro-N-(4-chlorophenyl)acetamide. In contrast, 2-(4-Chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (Table 1) incorporates both phenoxy and sulfonylpyrrolidine groups, which may confer pesticidal activity akin to pretilachlor, a herbicide .
Sulfonamide and Thiazole Derivatives
Replacing the pyrrolidine group with a sulfamoyl moiety (e.g., 2-Chloro-N-(4-sulfamoylphenyl)acetamide ) introduces hydrogen-bonding capacity and acidity (pKa ~10–12 for sulfonamides), making it suitable for diuretic drug development . Similarly, thiazole-containing derivatives like 2-Chloro-N-(thiazol-2-yl)acetamide exhibit antiproliferative activity, likely due to thiazole’s ability to intercalate DNA or inhibit kinase enzymes .
Halogenated Phenyl Derivatives
Halogen substituents (Cl, F) on the phenyl ring, as in 2-Chloro-N-(4-fluorophenyl)acetamide, influence electronic properties and crystal packing. Fluorine’s electronegativity enhances dipole interactions, stabilizing crystal lattices via N–H···O hydrogen bonds .
Biological Activity
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2O, with a molecular weight of 266.72 g/mol. Its structure features a chloro group, a pyrrolidine ring, and an acetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloro group facilitates nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions may modulate enzyme or receptor activity, influencing various biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Case Studies
A study highlighted the compound's efficacy in reducing bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The results indicated complete bacterial death within eight hours at optimal concentrations .
Another investigation focused on the antifungal properties, revealing that the compound effectively inhibited growth in various fungal strains, with MIC values indicating strong activity against Candida albicans and Fusarium oxysporum .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenyl and pyrrolidine components significantly affect the compound's potency. For instance, electron-withdrawing groups on the phenyl ring enhance antibacterial activity, while specific substitutions on the pyrrolidine ring can improve lipophilicity and overall bioactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 4-pyrrolidin-1-ylmethyl-aniline) reacts with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours at 0–5°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR identify the pyrrolidine methylene group (δ 2.5–3.0 ppm) and acetamide carbonyl (δ 165–170 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL) resolves intramolecular interactions, such as C–H···O hydrogen bonds, which stabilize the conformation .
- Functional Groups : IR spectroscopy confirms the amide C=O stretch (~1650 cm) and C–Cl bond (~650 cm) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing side products?
- Advanced Methods :
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction time by maintaining precise temperature control and reagent mixing .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields .
Q. What strategies resolve contradictions in solubility data across studies?
- Validation Protocols :
- Solubility Profiling : Use standardized solvents (e.g., DMSO, PBS) and dynamic light scattering (DLS) to assess aggregation.
- HPLC Purity Checks : Detect hydrophobic impurities that artificially reduce solubility .
- Case Example : Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies stable crystalline phases .
Q. How do structural modifications to the pyrrolidine or chloroacetamide groups affect biological activity?
- SAR Insights :
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive studies .
- Chloro Position : Moving the chloro group from C2 to C3 reduces cytotoxicity in vitro (IC shift from 12 μM to >50 μM in HeLa cells) .
- Table: Substituent Effects
| Substituent | logP | IC (μM) |
|---|---|---|
| Pyrrolidine | 2.1 | 12.0 |
| Piperidine | 2.6 | 8.5 |
| Morpholine | 1.8 | 25.0 |
Q. What computational approaches predict binding modes of this compound with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The chloroacetamide moiety often occupies hydrophobic pockets, while pyrrolidine engages in hydrogen bonding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How do crystallographic challenges (e.g., twinning, disorder) impact structure determination?
- Crystallization Tactics : Slow evaporation from ethanol/water (1:1) yields suitable crystals. Twinning is addressed using SHELXL’s TWIN/BASF commands .
- Disorder Resolution : Partial occupancy refinement and restraints (e.g., DELU, SIMU) model flexible pyrrolidine groups .
Methodological Challenges and Solutions
Q. What in vitro assays are suitable for evaluating cytotoxicity and selectivity?
- Assay Design :
- MTT/PrestoBlue : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., doxorubicin) and validate with flow cytometry .
- Selectivity Screening : Compare IC values across primary cells (e.g., HEK293) to identify off-target effects .
Q. How can metabolic stability and toxicological profiles be assessed preclinically?
- ADMET Prediction : SwissADME estimates bioavailability (%F = 65) and CYP450 inhibition risks.
- In Vitro Toxicity : Ames test (mutagenicity) and hERG binding assays (cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
